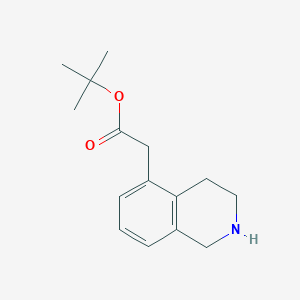
1-Bromo-3-(difluoromethoxy)-5-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(difluoromethoxy)-5-iodobenzene is an organic compound with the molecular formula C7H4BrF2IO. This compound is characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(difluoromethoxy)-5-iodobenzene typically involves the halogenation of a difluoromethoxy-substituted benzene derivative. One common method includes the bromination and iodination of 3-(difluoromethoxy)benzene. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The steps include halogenation reactions, purification processes, and quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(difluoromethoxy)-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the halogen atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide, potassium fluoride, or organometallic reagents are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-3-(difluoromethoxy)-5-iodobenzene has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound finds applications in material science, including the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(difluoromethoxy)-5-iodobenzene involves its reactivity towards various chemical reagents. The presence of bromine, iodine, and difluoromethoxy groups allows it to participate in diverse chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, such as forming covalent bonds with other molecules or acting as intermediates in multi-step syntheses.
Comparaison Avec Des Composés Similaires
- 1-Bromo-3-(difluoromethoxy)benzene
- 1-Bromo-4-(difluoromethoxy)benzene
- 1-Bromo-2-(1,1-difluoroethyl)benzene
- 1-Bromo-4-(difluoromethyl)benzene
Comparison: 1-Bromo-3-(difluoromethoxy)-5-iodobenzene is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and versatility in chemical syntheses. Compared to similar compounds, it offers distinct advantages in forming complex molecules and participating in diverse reactions, making it a valuable intermediate in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H4BrF2IO |
|---|---|
Poids moléculaire |
348.91 g/mol |
Nom IUPAC |
1-bromo-3-(difluoromethoxy)-5-iodobenzene |
InChI |
InChI=1S/C7H4BrF2IO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H |
Clé InChI |
NQQXLBQKDKQVML-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Br)I)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene](/img/structure/B13223426.png)
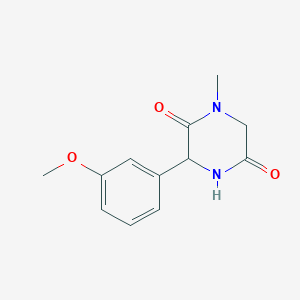
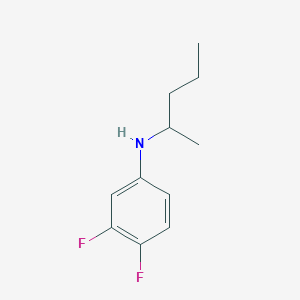


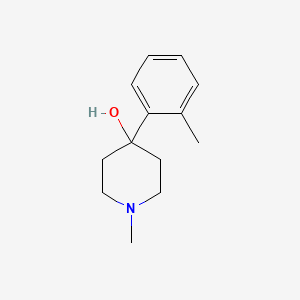
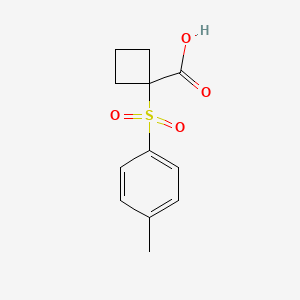
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol](/img/structure/B13223461.png)
![2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13223465.png)
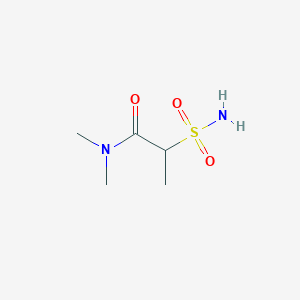
![3-[4-(Aminomethyl)phenyl]cyclopentan-1-one](/img/structure/B13223491.png)
![6-(2-Chlorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13223492.png)
